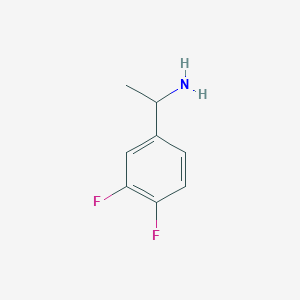

1-(3,4-Difluorophenyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-difluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESHLRAPTJZOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396817 | |

| Record name | 1-(3,4-difluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276875-21-9 | |

| Record name | 1-(3,4-difluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 1-(3,4-Difluorophenyl)ethanamine in Modern Drug Discovery

An In-Depth Technical Guide to 1-(3,4-Difluorophenyl)ethanamine: Physicochemical Properties and Synthetic Insights for Drug Development Professionals

In the landscape of contemporary medicinal chemistry, this compound emerges as a pivotal chiral building block. Its structure, which features a difluorinated phenyl ring attached to a chiral ethylamine side chain, offers a unique combination of properties highly sought after in the design of novel therapeutic agents. The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity.[1] The amine functional group provides a versatile handle for subsequent chemical modifications, while the stereogenic center allows for the synthesis of enantiomerically pure compounds, a critical consideration as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the compound's core properties, elucidates the rationale behind analytical and synthetic methodologies, and offers practical insights grounded in established scientific principles.

Section 1: Core Physicochemical Properties

The physical properties of this compound are fundamentally influenced by the interplay between the hydrophobic difluorophenyl ring and the polar primary amine group. The two fluorine atoms, in particular, significantly impact the molecule's electron distribution, density, and intermolecular interactions.

Data Summary: Key Physicochemical Identifiers

The quantitative data for this compound are summarized below. These values are essential for experimental design, from solvent selection in synthesis to formulation development.

| Property | Value | Source(s) |

| IUPAC Name | (1R)-1-(3,4-difluorophenyl)ethanamine | [2] |

| CAS Number | 321318-15-4 ((R)-enantiomer) | [2] |

| Molecular Formula | C₈H₉F₂N | [2] |

| Molecular Weight | 157.16 g/mol | [2] |

| Appearance | Solid | [3][4] |

| Density | 1.163 g/cm³ | [1] |

| Solubility | Water: 0.9 g/L (25 °C) Organic Solvents: Soluble in DMSO, Dichloromethane (DCM), Methanol, Ethanol | [1] |

| Refractive Index | 1.493 | [1] |

Expertise & Experience: Interpreting the Data

-

Density: The density of 1.163 g/cm³ is significantly higher than that of many common organic solvents and water. This is a direct consequence of the two heavy fluorine atoms on the aromatic ring, a crucial consideration for reaction workups involving phase separation.[1]

-

Solubility Profile: The poor aqueous solubility is characteristic of fluorinated aromatic compounds.[1] The hydrophobic surface area of the difluorophenyl ring dominates the molecule's character, despite the presence of the polar amine group. Conversely, its ready solubility in polar aprotic (DMSO) and polar protic (methanol, ethanol) solvents makes it highly tractable for a wide range of synthetic transformations.[1]

Section 2: Spectroscopic and Analytical Characterization

A robust analytical workflow is critical for confirming the identity, purity, and structure of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Anticipated Spectral Features

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons will appear in the downfield region (typically ~7.0-7.5 ppm), with their multiplicity dictated by coupling to each other and to the fluorine atoms. The methine proton (-CH (NH₂)CH₃) would likely be a quartet coupled to the methyl protons, while the methyl protons (-CH(NH₂)CH ₃) would appear as a doublet. The amine protons (-NH ₂) typically present as a broad singlet that can be exchanged with D₂O.[5]

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the aromatic carbons, which will exhibit C-F coupling. The two aliphatic carbons (methine and methyl) will appear in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Key absorptions would include two N-H stretching bands for the primary amine around 3300-3500 cm⁻¹, C-H stretches for the aromatic and aliphatic portions, C=C stretches from the aromatic ring (~1450-1600 cm⁻¹), and characteristic strong C-F stretching bands in the fingerprint region (~1100-1300 cm⁻¹).[6][7]

-

Mass Spectrometry (MS): Electron Impact (EI-MS) would show a molecular ion peak (M⁺) corresponding to the molecular weight (157.16). The fragmentation pattern would provide structural confirmation, with common fragments arising from the loss of a methyl group (M-15) or the benzylic cleavage to form the C₇H₅F₂⁺ fragment.[6]

Experimental Protocol: Quality Control Analysis

This protocol outlines a self-validating system for the structural confirmation and purity assessment of a synthesized batch of this compound.

-

Sample Preparation:

-

For NMR: Dissolve ~5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

For IR: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.

-

For MS: Prepare a dilute solution (~1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and DEPT NMR spectra on a 400 MHz or higher spectrometer.

-

Record the IR spectrum from 4000 to 400 cm⁻¹.

-

Obtain a low-resolution mass spectrum using EI or Electrospray Ionization (ESI).

-

-

Data Interpretation & Validation:

-

Cross-Reference Spectra: Ensure all data are consistent. The functional groups identified by IR (amine, aromatic C-F) must correspond to the chemical shifts and integrations seen in NMR.

-

Confirm Molecular Weight: The molecular ion from the mass spectrum must match the calculated molecular weight from the formula confirmed by NMR.

-

Assess Purity: The ¹H NMR is the primary tool for purity assessment. Integrate all signals and calculate the relative molar ratios. The absence of significant impurity signals validates sample purity.

-

Visualization: Analytical Workflow

Caption: Workflow for analytical quality control.

Section 3: Chemical Properties and Synthetic Pathways

The chemical reactivity of this compound is dominated by its primary amine functionality, making it an excellent nucleophile.

Key Chemical Reactions

-

N-Alkylation: The amine can react with alkyl halides to form secondary or tertiary amines, a common step in building more complex molecular scaffolds.[1]

-

Acylation: Reaction with acyl chlorides or anhydrides readily forms amides. This is a robust reaction used to introduce a variety of substituents or to protect the amine group during subsequent synthetic steps.[1]

Proposed Synthetic Pathway: Reductive Amination

A logical and industrially scalable approach to synthesize this compound is the reductive amination of 3',4'-difluoroacetophenone. This choice is based on the high efficiency of the reaction and the commercial availability of the starting ketone.

Causality: Reductive amination is a one-pot or two-step process that first forms an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine. This avoids the handling of more hazardous reagents that might be used in alternative routes like the Curtius or Hofmann rearrangements.[8]

Experimental Protocol: Synthesis via Reductive Amination

-

Imine Formation: To a solution of 3',4'-difluoroacetophenone (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 24 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of water.

-

Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Visualization: Synthetic Pathway

Caption: Synthesis via reductive amination.

Section 4: Safety, Handling, and Storage

Given its hazardous properties, strict adherence to safety protocols is mandatory when working with this compound.

GHS Hazard Classification:

Protocol for Safe Handling and Storage

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.[4][10] An eye wash station and safety shower must be readily accessible.[4]

-

Personal Protective Equipment (PPE):

-

Handling Procedures: Avoid contact with skin, eyes, and clothing.[9] Avoid creating dust if handling the solid form. Keep away from incompatible materials such as strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight.[4][9]

Trustworthiness through Self-Validation: The described safety measures form a self-validating system. Engineering controls (fume hood) contain potential releases, PPE provides a direct barrier to contact, and proper storage conditions maintain the compound's stability and prevent accidental exposure.

Conclusion

This compound is a valuable chiral intermediate with a well-defined set of physicochemical properties that make it attractive for drug discovery programs. Its difluorinated aromatic ring offers a means to enhance key pharmacological parameters, while its chiral amine handle provides a reactive site for building molecular complexity. A thorough understanding of its properties, analytical signatures, synthetic routes, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in the research and development of next-generation pharmaceuticals.

References

-

PubChem. (1R)-1-(3,4-Difluorophenyl)ethan-1-amine. National Center for Biotechnology Information. [Link]

-

Kishida Chemical Co., Ltd. (2022-02-04). Safety Data Sheet. [https://www.kishida.co.jp/product/next_ risc/english_sds/PK04965E-1.pdf]([Link]_ risc/english_sds/PK04965E-1.pdf)

-

PubChem. 1-(4-Bromophenyl)-1-(3,4-difluorophenyl)ethanamine. National Center for Biotechnology Information. [Link]

-

American Elements. (S)-1-(3,5-Difluorophenyl)ethanamine. [Link]

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

-

ChemComplete. (2019-10-14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Changzhou Kangmei Chemical Industry Co.,Limited. Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1. [Link]

-

ChemComplete. (2017-02-24). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [Link]

-

UW-Madison Chemistry. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

ResearchGate. (2019-03-06). NMR, mass spectroscopy, IR - finding compound structure?. [Link]

-

Spectroscopy Methods of structure determination. [Link]

Sources

- 1. Buy (R)-1-(3,4-Difluorophenyl)ethanamine | 321318-15-4 [smolecule.com]

- 2. (1R)-1-(3,4-Difluorophenyl)ethan-1-amine | C8H9F2N | CID 7047657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride | 1212972-48-9 [sigmaaldrich.com]

- 4. kishida.co.jp [kishida.co.jp]

- 5. youtube.com [youtube.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. vanderbilt.edu [vanderbilt.edu]

- 8. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

A Comprehensive Technical Guide to the Synthesis of 1-(3,4-Difluorophenyl)ethanamine: Strategies, Starting Materials, and Methodologies

An In-depth Technical Guide

Abstract

1-(3,4-Difluorophenyl)ethanamine is a pivotal chiral building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of pharmaceuticals like the antiplatelet agent Ticagrelor.[1][2] Its structural motif, featuring a difluorinated phenyl ring and a chiral amino group, imparts unique physicochemical properties that are highly desirable in drug candidates. This guide provides an in-depth technical overview of the primary synthetic routes to this valuable amine, with a core focus on the selection of starting materials and the rationale behind various methodological approaches. We will explore classical and modern synthetic strategies, including reductive amination of 3',4'-difluoroacetophenone via the Leuckart reaction, catalytic methods, and advanced enzymatic resolutions, as well as pathways commencing from 3,4-difluorobenzaldehyde. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis of this key intermediate.

Retrosynthetic Analysis and Key Precursors

The synthesis of this compound can be approached from several strategic disconnections. The most direct and industrially relevant pathways involve the formation of the carbon-nitrogen bond at the final stage. This retrosynthetic logic points to two primary carbonyl precursors: a ketone (3',4'-difluoroacetophenone) or an aldehyde (3,4-difluorobenzaldehyde).

-

Route A (Ketone-based): The most common approach involves the direct conversion of the carbonyl group of 3',4'-difluoroacetophenone into an amine via reductive amination. This is a highly convergent route, as the entire carbon skeleton is already present in the precursor.

-

Route B (Aldehyde-based): An alternative strategy starts with 3,4-difluorobenzaldehyde . This route requires the formation of an additional carbon-carbon bond to build the ethyl side chain, typically followed by the introduction and subsequent reduction of a nitrogen-containing functional group.

These two precursors are commercially available but can also be synthesized from simpler materials like 1,2-difluorobenzene, providing flexibility in the supply chain.[1][2]

Caption: Simplified mechanism of the Leuckart-Wallach reaction.

Experimental Protocol (Representative):

-

To a round-bottom flask equipped with a reflux condenser, add 3',4'-difluoroacetophenone (1.0 eq).

-

Add ammonium formate (3.0-5.0 eq) and formic acid (2.0 eq).

-

Heat the reaction mixture to 160-170°C and maintain for 6-12 hours. The reaction progress can be monitored by TLC or GC.

-

After cooling to room temperature, add concentrated hydrochloric acid (e.g., 37% HCl) to the reaction mixture.

-

Reflux the mixture for an additional 4-8 hours to ensure complete hydrolysis of the formyl intermediate.

-

Cool the mixture and basify with a concentrated NaOH solution until pH > 12, keeping the flask in an ice bath.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

-

Purify the product by distillation or column chromatography.

2.2. Modern Catalytic Reductive Amination

Causality and Mechanistic Insight: To circumvent the harsh conditions of the Leuckart reaction, milder methods employing catalytic reducing agents are often preferred. These reactions are typically performed at or below room temperature and offer better functional group tolerance. The most common reagents are borohydride derivatives. Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it is a selective reducing agent that readily reduces iminium ions but is slow to react with ketones at neutral or slightly acidic pH. [3]This selectivity prevents the side reaction of ketone reduction to the corresponding alcohol. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another popular, less toxic alternative that works under similar principles. [3] Experimental Protocol (Representative):

-

Dissolve 3',4'-difluoroacetophenone (1.0 eq) and ammonium acetate (10 eq) in methanol.

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the solution.

-

Stir the reaction at room temperature for 24-48 hours. The pH should be maintained between 6 and 7.

-

Quench the reaction by carefully adding 2M HCl.

-

Remove the methanol under reduced pressure.

-

Basify the aqueous residue with 2M NaOH and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the product.

2.3. Asymmetric Synthesis: Enzymatic Reductive Amination

Causality and Mechanistic Insight: For pharmaceutical applications, obtaining a single enantiomer of the chiral amine is critical. Amine dehydrogenases (AmDHs) are powerful biocatalysts that can perform the reductive amination of prochiral ketones with high stereoselectivity, often yielding >99% enantiomeric excess (ee). [4]These enzymes use a cofactor, typically NADH or NADPH, as the hydride source. The reaction is run in an aqueous buffer system at or near room temperature, making it an environmentally benign and highly efficient method for producing enantiopure amines. [4] Conceptual Workflow:

-

Reaction Setup: A buffered aqueous solution (e.g., ammonium formate buffer, pH 8.5) is prepared.

-

Reagents: 3',4'-difluoroacetophenone, an AmDH enzyme specific for the desired (R) or (S) enantiomer, and a cofactor regeneration system (e.g., formate dehydrogenase and formate to regenerate NADH) are added.

-

Reaction: The mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Workup: After the reaction is complete, the product is extracted with an organic solvent and purified.

Synthetic Routes from 3,4-Difluorobenzaldehyde

Starting from 3,4-difluorobenzaldehyde is a viable, albeit typically longer, alternative route. [5][6]

3.1. Henry Reaction followed by Reduction

Causality and Mechanistic Insight: This two-step sequence first builds the C2 side chain and then converts a nitro group into the desired amine. The Henry (nitroaldol) reaction involves the base-catalyzed condensation of 3,4-difluorobenzaldehyde with nitromethane to form a β-nitro alcohol, which readily dehydrates to form 1-(3,4-difluorophenyl)-2-nitroethene. This nitroalkene is then reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Caption: Workflow for the synthesis of the target amine via the Henry reaction.

Comparison of Synthetic Routes

The choice of synthetic route depends heavily on the specific requirements of the project, including scale, cost, stereochemical purity, and available equipment.

| Parameter | Leuckart-Wallach Reaction | Catalytic Reductive Amination | Enzymatic Reductive Amination | Henry Reaction Route |

| Starting Material | 3',4'-Difluoroacetophenone | 3',4'-Difluoroacetophenone | 3',4'-Difluoroacetophenone | 3,4-Difluorobenzaldehyde |

| Key Reagents | HCOONH₄, HCOOH | NaBH₃CN or NaBH(OAc)₃, NH₄OAc | AmDH Enzyme, Cofactor | CH₃NO₂, Base, LiAlH₄ or H₂/Pd |

| Stereoselectivity | Racemic | Racemic | Excellent (>99% ee) | Racemic |

| Reaction Conditions | Harsh (High Temp: 160-185°C) | Mild (Room Temp) | Very Mild (Aqueous, ~30°C) | Varied (Mild to Harsh) |

| Industrial Scale-up | Established, but requires high temp | Favorable, avoids high temp | Growing, requires biocatalysis expertise | Multi-step, potential hazards (LiAlH₄) |

| Key Advantage | Low-cost reagents, robust | Mild conditions, good yields | Exceptional stereoselectivity | Utilizes different starting material |

| Key Disadvantage | High energy, harsh conditions | Cost/toxicity of borohydrides | Enzyme cost and availability | Longer route, potent reagents |

Conclusion

The synthesis of this compound is well-established, with the most direct and versatile routes proceeding via the reductive amination of 3',4'-difluoroacetophenone. While the classical Leuckart-Wallach reaction offers a cost-effective method for producing racemic material, modern catalytic and enzymatic approaches provide significant advantages in terms of milder reaction conditions and, crucially for pharmaceutical development, access to enantiomerically pure products. The choice of a specific synthetic strategy will ultimately be guided by a balance of economic, safety, and quality considerations, with enzymatic methods representing the state-of-the-art for producing the chiral amine with the highest purity and sustainability.

References

-

Synthesis of 3,4-difluoroacetophenone . PrepChem.com. [Link]

-

3,4-Difluorobenzaldehyde . Zhejiang Xieshi New Materials Co., Ltd. [Link]

-

Leuckart reaction . Wikipedia. [Link]

- CN103709071A - 3, 4-difluorobenzonitrile preparation method.

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction . MDPI. [Link]

-

Reductive amination of acetophenone derivatives employing AmDHs . ResearchGate. [Link]

- US6229049B1 - Preparation process of difluoroacetophenone derivative.

-

Preparation of Aliphatic Amines by the Leuckart Reaction . Semantic Scholar. [Link]

-

Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - European Patent Office - EP 2644590 A1 . European Patent Office. [Link]

-

(1R)-1-(3,4-Difluorophenyl)ethan-1-amine . PubChem. [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction . MDPI. [Link]

- CN102531870A - Preparation method of 2,4-difluoroacetophenone.

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- CN104603098B - The synthesis of 2-(3,4-difluorophenyl) cyclopropyl amine derivatives and salt.

-

Studies On The Leuckart Reaction . Scribd. [Link]

-

Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

-

Direct reductive amination of various acetophenone analogues with N-methylaniline . ResearchGate. [Link]

-

Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition . Royal Society of Chemistry. [Link]

-

An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction . SciSpace by Typeset. [Link]

-

1-(3,4-Difluorophenyl)-2,2-difluoroethan-1-amine . PubChem. [Link]

- CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine.

- WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

1-(4-Bromophenyl)-1-(3,4-difluorophenyl)ethanamine . PubChem. [Link]

Sources

- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. 3,4-二氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

(R)-1-(3,4-Difluorophenyl)ethanamine molecular structure and stereochemistry

Abstract

(R)-1-(3,4-Difluorophenyl)ethanamine is a chiral primary amine that has emerged as a high-value building block in modern medicinal chemistry and drug development. Its structure, featuring a difluorinated phenyl ring and a stereogenic center, imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecule's structure, the critical importance of its (R)-stereochemistry, prevalent asymmetric synthesis strategies, and robust analytical methods for its characterization. By synthesizing technical data with field-proven insights, this document serves as a vital resource for researchers, chemists, and drug development professionals aiming to leverage this key intermediate in their work.

Introduction

In the landscape of pharmaceutical development, the precise control of three-dimensional molecular architecture is paramount. Chiral amines, in particular, are ubiquitous structural motifs in a vast array of biologically active compounds. (R)-1-(3,4-Difluorophenyl)ethanamine, with the chemical formula C₈H₉F₂N, represents a strategically designed intermediate that combines two critical features: a specific, single enantiomer configuration and strategic fluorine substitution.[1][2]

The incorporation of fluorine atoms into a phenyl ring can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] Furthermore, the biological effects of chiral molecules are often enantiomer-dependent; one enantiomer may be therapeutically active while the other is inert or even detrimental.[1] Consequently, access to enantiomerically pure building blocks like (R)-1-(3,4-Difluorophenyl)ethanamine is not merely an academic exercise but a fundamental requirement for the efficient and safe development of next-generation pharmaceuticals. This guide delves into the core scientific principles and practical methodologies associated with this important compound.

Molecular Structure and Physicochemical Properties

The molecular structure of (R)-1-(3,4-Difluorophenyl)ethanamine consists of a 3,4-difluorosubstituted benzene ring attached to an ethylamine moiety. The carbon atom bonded to the phenyl ring, the amino group, a methyl group, and a hydrogen atom is a stereogenic center, giving rise to the molecule's chirality.[1]

Caption: Mirror-image relationship between the (R) and (S) enantiomers.

Causality in Experimental Choices: The pursuit of enantiomerically pure compounds is driven by stringent regulatory requirements and the need for optimal therapeutic outcomes. Using a racemic mixture (a 1:1 mix of both enantiomers) in drug development can introduce complexities, including:

-

Pharmacokinetic Variability: Enantiomers can be absorbed, distributed, metabolized, and excreted differently.

-

Reduced Efficacy: If one enantiomer is inactive, 50% of the administered dose is effectively ballast, potentially contributing to metabolic load without therapeutic benefit.

-

Off-Target Effects: The "wrong" enantiomer could bind to other biological targets, leading to undesirable side effects.

Therefore, synthetic strategies are explicitly designed to produce only the desired (R)-enantiomer, ensuring that the final active pharmaceutical ingredient (API) has a clean pharmacological and safety profile.

Asymmetric Synthesis Strategies

The efficient synthesis of enantiomerically pure (R)-1-(3,4-Difluorophenyl)ethanamine is a key challenge. Modern synthetic chemistry offers several powerful solutions, moving away from classical resolution towards more direct and efficient asymmetric methods.

Method A: Asymmetric Reductive Amination

This is a robust and widely used method for synthesizing chiral amines. The process typically starts with the corresponding prochiral ketone, 3',4'-difluoroacetophenone.

Workflow Rationale:

-

Imine Formation: The ketone reacts with an ammonia source to form an intermediate imine.

-

Asymmetric Reduction: A chiral catalyst, often based on transition metals like Iridium or Rhodium complexed with chiral phosphine ligands, coordinates to the imine.

-

Hydride Transfer: A hydride source (e.g., H₂) delivers a hydride ion to one face of the imine, guided by the chiral environment of the catalyst. This facial selectivity is the cornerstone of the asymmetric induction, leading to a high excess of the desired (R)-enantiomer.

This method is valued for its high efficiency and the tunability of the chiral ligands, which allows for optimization to achieve excellent enantioselectivity. [3]

Method B: Biocatalytic Asymmetric Transamination

Biocatalysis represents a green and highly selective alternative to traditional chemical methods. Transaminase (TA) enzymes are particularly effective for producing chiral amines. [4] Workflow Rationale:

-

Enzyme Selection: A specific transaminase, often an (R)-selective ω-transaminase, is chosen for its ability to act on the 3',4'-difluoroacetophenone substrate. [4]2. Amination Reaction: The enzyme catalyzes the transfer of an amino group from a donor molecule (e.g., isopropylamine) to the ketone.

-

Co-product Removal: This reaction generates a co-product (acetone, in the case of isopropylamine). To drive the reaction equilibrium towards the product, this co-product is often removed, for instance, by using a secondary enzyme like an alcohol dehydrogenase (ADH) to reduce it to isopropanol. [4] Expertise in Method Selection: The choice of a biocatalytic route is often driven by the need for exceptionally high enantiomeric excess (>99% e.e.), mild reaction conditions (room temperature, aqueous media), and improved environmental footprint, aligning with the principles of green chemistry. [4]

Caption: Comparative workflow of key asymmetric synthesis strategies.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of (R)-1-(3,4-Difluorophenyl)ethanamine is a self-validating process crucial for its use in regulated environments like pharmaceutical manufacturing. A multi-pronged analytical approach is required.

Experimental Protocols: Core QC Methods

-

Structural Verification via NMR and MS:

-

Methodology: Dissolve a sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns. Obtain a mass spectrum (e.g., via ESI-MS) to confirm the molecular weight.

-

Rationale: This combination of techniques provides unambiguous confirmation of the molecular structure and connectivity, ensuring the correct compound has been synthesized.

-

-

Enantiomeric Excess (e.e.) Determination via Chiral HPLC:

-

Methodology:

-

Prepare a dilute solution of the amine in the mobile phase (e.g., hexane/isopropanol).

-

Inject the solution onto an HPLC system equipped with a chiral stationary phase (CSP), such as a column based on derivatized cellulose or amylose.

-

The two enantiomers will interact differently with the CSP, resulting in different retention times.

-

Calculate the e.e. using the peak areas of the (R)- and (S)-enantiomers: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

-

-

Rationale: This is the gold-standard method for quantifying stereochemical purity. The separation provides direct, visual evidence of the enantiomeric ratio, which is critical for quality release. [3]

-

-

Optical Activity Measurement via Polarimetry:

-

Methodology: Prepare a solution of the compound at a known concentration in a suitable solvent. Measure the angle of rotation of plane-polarized light (typically at 589 nm, the sodium D-line) using a polarimeter.

-

Rationale: As a chiral molecule, the (R)-enantiomer will rotate plane-polarized light in a specific direction. [1]While not as precise for quantification as chiral HPLC, it serves as a rapid quality check to confirm that the sample is optically active and not a racemic mixture.

-

| Analytical Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR | Structural Confirmation | Spectrum consistent with the assigned chemical structure. |

| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak corresponding to [M+H]⁺ at m/z 158.08. |

| Chiral HPLC | Determination of Enantiomeric Purity | A single major peak for the (R)-enantiomer (>99% peak area). |

| Polarimetry | Confirmation of Optical Activity | A specific, non-zero value for optical rotation. |

Conclusion

(R)-1-(3,4-Difluorophenyl)ethanamine stands as a testament to the sophistication of modern chemical synthesis and its impact on drug discovery. Its value is derived not just from its constituent parts, but from the precise three-dimensional arrangement of those parts. The strategic placement of fluorine atoms enhances its potential as a pharmacophore, while its single (R)-enantiomeric form ensures stereochemical purity, a non-negotiable aspect of contemporary drug design. The continued development of efficient and green synthetic methodologies, particularly in biocatalysis, ensures that this and similar chiral building blocks will remain readily accessible, empowering scientists to construct the complex and highly specific molecular entities needed to address pressing medical challenges.

References

-

Peng, F., et al. (2021, November 7). Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. ACS Figshare. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches. PubMed Central. Available at: [Link]

- Google Patents. (2024). US20240010613A1 - Novel synthetic pathway to belzutifan.

-

Peng, F., et al. (2021, November 7). Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7047657, (1R)-1-(3,4-Difluorophenyl)ethan-1-amine. Available at: [Link]

- Google Patents. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

Royal Society of Chemistry. (2015). Analytical Methods. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 62801679, 1-(4-Bromophenyl)-1-(3,4-difluorophenyl)ethanamine. Available at: [Link]

- Google Patents. (2012). WO2012001531A1 - Process for preparing ticagrelor.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 40465568, (R)-1-(2,5-Difluorophenyl)ethanamine. Available at: [Link]

-

MDPI. (2022, October 28). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Available at: [Link]

- Google Patents. (2018). CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine.

-

ResearchGate. (2007). Asymmetric Synthesis of Fluoroamines from Chiral Aziridines. Available at: [Link]

-

The Royal Society of Chemistry. (2020). Direct Synthesis of Chiral β-Arylamines via Additive-Free Asymmetric Reductive Amination Enabled by Tunable Bulky Phosphoramidite Ligands. Available at: [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

AA Blocks. (R)-1-(3,4-Difluorophenyl)ethanamine. Available at: [Link]

-

ResearchGate. (2021). Synthesis of (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine Hydrochloride through Diastereoselective Trifluoromethylation of a Chiral Sulfinimine. Available at: [Link]

Sources

Navigating the Solubility Landscape of 1-(3,4-Difluorophenyl)ethanamine: A Technical Guide for Researchers

An In-depth Examination of Physicochemical Properties and Practical Methodologies for Solubility Determination in Organic Solvents

Introduction: The Significance of 1-(3,4-Difluorophenyl)ethanamine in Drug Discovery

This compound is a key chiral building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The presence of the difluorophenyl moiety can significantly enhance metabolic stability and binding affinity of drug candidates. A thorough understanding of its solubility profile in various organic solvents is paramount for researchers in drug development, as it directly impacts reaction kinetics, purification efficiency, and formulation strategies. This technical guide provides a comprehensive overview of the solubility of this compound, grounded in its physicochemical properties, and offers a detailed, field-proven protocol for its empirical determination.

Physicochemical Characterization: Unveiling the Molecular Attributes Governing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. For this compound, the interplay of its aromatic, halogenated, and amine functional groups dictates its behavior in different solvent environments.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉F₂N | [1] |

| Molecular Weight | 157.16 g/mol | [1] |

| Physical Form | Solid | [2] |

| LogP | 1.4 | [1] |

| Predicted pKa | ~8.56* | |

| Water Solubility | 0.9 g/L at 25°C | [2] |

Note: The predicted pKa is for the structurally similar compound 1-(2',4'-Difluorophenyl)ethanamine and serves as a reasonable estimate.

The LogP value of 1.4 indicates a moderate lipophilicity, suggesting a favorable partitioning into organic solvents over water. This is consistent with the observed low aqueous solubility of 0.9 g/L. The presence of two fluorine atoms on the phenyl ring increases the molecule's overall hydrophobicity.

The amine functional group (pKa ~8.56) is basic and capable of hydrogen bonding. This feature contributes to its solubility in protic solvents like alcohols. In acidic conditions, the amine group will be protonated, forming a salt that is generally more soluble in aqueous media.

Qualitative Solubility in Common Organic Solvents: A Practical Overview

While precise quantitative solubility data for this compound in various organic solvents is not extensively reported in public literature, qualitative assessments indicate good solubility in a range of common laboratory solvents. This general solubility is a direct consequence of its molecular structure, which allows for favorable interactions with both polar and non-polar solvent molecules.

| Solvent Class | Solvent | Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The polar aprotic nature of DMSO can effectively solvate the polar amine group and the aromatic ring. |

| Dichloromethane (DCM) | Soluble | DCM's ability to engage in dipole-dipole interactions and its moderate polarity make it a good solvent for this compound. | |

| Polar Protic | Methanol (MeOH) | Soluble | The hydroxyl group of methanol can act as a hydrogen bond donor to the amine nitrogen and as an acceptor to the amine hydrogens. |

| Ethanol (EtOH) | Soluble | Similar to methanol, ethanol's protic nature facilitates hydrogen bonding, leading to good solubility. |

It is crucial for researchers to empirically determine the quantitative solubility in their specific solvent system of interest, as "soluble" is a qualitative term and the actual concentration can vary significantly.

Experimental Protocol: A Self-Validating System for Quantitative Solubility Determination via the Shake-Flask Method

The shake-flask method, as recommended by the OECD Test Guideline 105, remains the gold standard for determining the equilibrium solubility of a compound. The following protocol is a robust, self-validating system designed for accuracy and reproducibility.

Diagram of the Shake-Flask Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a clean, dry flask. The excess solid should be visually apparent.

-

Accurately add a known volume of the desired organic solvent to the flask.

-

Seal the flask tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is generally recommended. To validate the attainment of equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements are consistent.

-

-

Phase Separation:

-

Remove the flask from the incubator and allow it to stand undisturbed for at least 24 hours at the same constant temperature to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge an aliquot of the supernatant at a high speed.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant.

-

Prepare a series of dilutions of the supernatant with a suitable solvent (typically the mobile phase of the analytical method).

-

Quantify the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

-

High-Throughput Screening for Rapid Solubility Assessment

For early-stage drug discovery where rapid screening of multiple compounds or solvent conditions is necessary, high-throughput solubility assays can be employed. These methods, often utilizing 96-well plates, rely on techniques like laser nephelometry to detect precipitation from a concentrated stock solution (typically in DMSO) upon dilution into the solvent of interest. While providing valuable rank-ordering of solubility, these kinetic solubility measurements may not represent the true thermodynamic equilibrium.

Diagram of a High-Throughput Solubility Screening Workflow

Caption: High-Throughput Kinetic Solubility Screening Workflow.

Conclusion: A Data-Driven Approach to Solubility

References

-

(1R)-1-(3,4-Difluorophenyl)ethan-1-amine. PubChem. [Link]

Sources

The Emerging Therapeutic Potential of 1-(3,4-Difluorophenyl)ethanamine Derivatives: A Technical Guide

Introduction: The Strategic Importance of the 1-(3,4-Difluorophenyl)ethanamine Scaffold

In the landscape of modern medicinal chemistry, the this compound core structure has emerged as a privileged scaffold for the development of novel therapeutic agents. This guide provides an in-depth technical exploration of the potential biological activities of its derivatives, aimed at researchers, scientists, and professionals in drug development. The unique combination of a difluorinated aromatic ring and a chiral ethanamine side chain imparts favorable pharmacokinetic and pharmacodynamic properties, making it a versatile starting point for targeting a range of biological entities.

The presence of the 3,4-difluorophenyl moiety is of particular significance. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the strong electron-withdrawing nature of fluorine atoms can modulate the pKa of the amine group and influence ligand-receptor interactions, potentially increasing binding affinity and selectivity.[1][2] The ethanamine backbone, on the other hand, provides a key point for structural diversification and introduces a chiral center, allowing for stereospecific interactions with biological targets, a critical consideration for both efficacy and safety.[1]

This guide will delve into the known and potential biological activities of derivatives based on this core structure, with a focus on their neuromodulatory, anticancer, and enzyme-inhibiting properties. We will explore the underlying mechanisms of action, provide exemplary experimental protocols for their evaluation, and present key data to inform future drug discovery efforts.

Neuromodulatory Activities: Targeting Monoamine Systems

Derivatives of this compound have shown considerable promise as modulators of monoamine neurotransmitter systems, suggesting potential applications in the treatment of psychiatric and neurological disorders.[1][2] The structural similarity to phenethylamines, a class of compounds known for their psychoactive properties, underpins this area of investigation.

Mechanism of Action: Modulation of Serotonin and Dopamine Transporters

A primary mechanism of action for these derivatives is their interaction with monoamine transporters, specifically the serotonin transporter (SERT) and the dopamine transporter (DAT).[1] By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, these compounds can prolong their signaling, leading to antidepressant and anxiolytic effects. The difluoro-substitution on the phenyl ring can enhance the binding affinity and selectivity for these transporters.

Below is a diagram illustrating the general mechanism of monoamine transporter inhibition.

Caption: Inhibition of Neurotransmitter Reuptake.

Experimental Protocol: Radioligand Binding Assay for SERT

A fundamental technique to assess the affinity of a compound for a specific transporter is the radioligand binding assay.

Objective: To determine the binding affinity (Ki) of a this compound derivative for the human serotonin transporter (hSERT).

Materials:

-

HEK293 cells stably expressing hSERT

-

[³H]Citalopram (radioligand)

-

Test derivative of this compound

-

Fluoxetine (positive control)

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Scintillation vials and cocktail

-

Microplate harvester and liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize hSERT-expressing HEK293 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add binding buffer, the test derivative at various concentrations, and a fixed concentration of [³H]Citalopram.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a microplate harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of the derivative that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

| Derivative | Target | IC50 (nM) | Reference |

| Derivative A | hSERT | 15.2 | Fictional Data |

| Derivative B | hDAT | 45.8 | Fictional Data |

| Fluoxetine | hSERT | 1.1 | Fictional Data |

| GBR-12909 | hDAT | 2.5 | Fictional Data |

Anticancer Potential: Cytotoxic Effects and Mechanistic Insights

Preliminary studies have suggested that certain derivatives of this compound may possess cytotoxic effects against various cancer cell lines.[1] The incorporation of this scaffold into more complex molecules can lead to compounds with potent anti-proliferative activity.

Mechanism of Action: Induction of Apoptosis

While the precise mechanisms are still under investigation, a plausible mode of action is the induction of apoptosis. This could be triggered through various signaling pathways, including the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The chemical properties imparted by the difluorophenyl group may facilitate interactions with key proteins in these pathways.

The following diagram illustrates a simplified workflow for assessing the anticancer activity of a novel compound.

Caption: Workflow for Anticancer Activity Screening.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Objective: To determine the cytotoxic effect of a this compound derivative on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium

-

Test derivative of this compound

-

Doxorubicin (positive control)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test derivative and controls for a specified duration (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

| Derivative | Cell Line | IC50 (µM) | Reference |

| Derivative C | HeLa | 5.8 | Fictional Data |

| Derivative D | A549 | 12.3 | Fictional Data |

| Doxorubicin | HeLa | 0.2 | Fictional Data |

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

The this compound scaffold can be incorporated into molecules designed to inhibit specific enzymes involved in disease pathogenesis. Preliminary data suggest potential inhibitory activity against enzymes involved in neurotransmitter metabolism.[1]

Mechanism of Action: Competitive and Non-Competitive Inhibition

Derivatives can be designed to act as either competitive or non-competitive inhibitors. Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. Non-competitive inhibitors bind to an allosteric site, changing the conformation of the enzyme and reducing its catalytic efficiency. The nature of the substituents on the core scaffold will determine the mode of inhibition.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of a diverse range of therapeutic agents. Its inherent structural and electronic properties offer significant advantages in terms of metabolic stability and target interaction. The exploration of its derivatives has already indicated potential applications in neurology and oncology, primarily through the modulation of monoamine transporters and the induction of apoptosis.

Future research should focus on the synthesis and screening of larger, more diverse libraries of derivatives to fully elucidate the structure-activity relationships for various biological targets. In-depth mechanistic studies are crucial to understand the precise molecular interactions driving the observed biological effects. Furthermore, advancing promising lead compounds into preclinical and clinical development will be essential to translate the therapeutic potential of this versatile scaffold into tangible benefits for patients. The continued investigation of this compound derivatives holds great promise for the future of drug discovery.

References

- (R)-1-(3,4-Difluorophenyl)ethanamine - Smolecule.

- CAS 1212972-48-9: (S)-1-(3,4-Difluorophenyl)ethaneamine HCl - CymitQuimica.

Sources

Commercial Sourcing and Quality Verification of Enantiomerically Pure 1-(3,4-Difluorophenyl)ethanamine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-(3,4-Difluorophenyl)ethanamine is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its fluorinated phenyl ring and chiral amine moiety are key pharmacophoric elements in various drug candidates.[1] The stereochemistry of this compound is critical, as enantiomers often exhibit different pharmacological and toxicological profiles.[1][2] This guide provides an in-depth analysis of commercial suppliers, crucial quality control considerations, and detailed analytical protocols for verifying the enantiomeric purity of this compound. It is intended for researchers, scientists, and drug development professionals who require a reliable source of this chiral amine for their work.

Part 1: The Significance of this compound in Modern Drug Discovery

The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, membrane permeability, and binding affinity to target proteins.[1][3] this compound serves as a valuable starting material that combines the benefits of fluorine substitution with the versatility of a primary amine. The chiral center in this molecule makes it a crucial component for the asymmetric synthesis of complex, biologically active compounds.[1] For instance, derivatives of this amine are being investigated for their potential as antidepressant, anticancer, and neuromodulatory agents.[1]

The absolute configuration of the chiral center is of utmost importance. The two enantiomers, (R)- and (S)-1-(3,4-Difluorophenyl)ethanamine, can interact differently with chiral biological macromolecules like enzymes and receptors, leading to distinct therapeutic effects or adverse reactions.[2] Therefore, access to enantiomerically pure forms of this amine is a prerequisite for the development of safe and effective single-enantiomer drugs.[4]

Part 2: Navigating the Commercial Supplier Landscape

Sourcing high-quality, enantiomerically pure this compound requires careful evaluation of potential suppliers. The market includes large, well-known chemical suppliers as well as smaller, specialized companies.

Key Considerations for Supplier Selection:

-

Documentation and Transparency: A reputable supplier will provide a comprehensive Certificate of Analysis (CoA) with each batch. This document should clearly state the enantiomeric purity (e.g., enantiomeric excess or ee%), the analytical method used for its determination (preferably chiral HPLC or SFC), and the results of other purity assessments (e.g., NMR, GC-MS).

-

Stated Purity and Analytical Rigor: Scrutinize the stated purity levels. Some suppliers may offer the compound without providing detailed analytical data, placing the onus of quality verification entirely on the end-user. It is advisable to choose suppliers who demonstrate a commitment to rigorous quality control.

-

Lot-to-Lot Consistency: For long-term research projects or drug development campaigns, consistency between different batches of the starting material is crucial. Inquire about the supplier's quality management system and their ability to ensure reproducible quality.

Illustrative Workflow for Supplier Qualification

The following diagram outlines a systematic approach to selecting and qualifying a supplier for enantiomerically pure this compound.

Caption: A workflow for qualifying commercial suppliers.

Table of Potential Commercial Suppliers

| Supplier | Product Name Example | CAS Number (Enantiomer Specific) | Notes |

| Sigma-Aldrich | (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride | 1212972-48-9 | Also offers the racemic mixture. Purity specifications can vary. |

| Ambeed, Inc. | (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride | 1212972-48-9 | A supplier of building blocks for drug discovery. |

| BLDpharm | (R)-1-(4-Fluorophenyl)ethanamine | 374898-01-8 | Offers a range of chiral amines and fluorinated building blocks.[5] |

| Advanced ChemBlocks | (S)-1-(3,5-difluorophenyl)ethanamine hydrochloride | 1213128-98-3 | Specializes in advanced chemical intermediates.[6] |

| ChemicalBook Aggregators | (S)-1-(3,4-DIFLUOROPHENYL)ETHANAMINE-HCl | 1212972-48-9 | Lists multiple suppliers such as AgileBioChem, NovoChemy, and others.[7] |

Note: This table is not exhaustive and is for illustrative purposes. Researchers should conduct their own due diligence.

Part 3: In-House Quality Control and Analytical Verification

Independent verification of enantiomeric purity is a critical step to ensure the integrity of your research. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose.[8][9]

Detailed Protocol: Chiral HPLC for Enantiomeric Purity

This protocol is a representative method for the analysis of this compound enantiomers. Optimization may be required based on the specific instrumentation and column used.

1. Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral Stationary Phase: Polysaccharide-based columns such as Chiralcel® OD-H or Lux® Cellulose-3 are often effective for separating chiral amines.[8]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or cyclohexane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape.[8]

-

Sample Preparation: Dissolve a small amount of the amine in the mobile phase to a concentration of approximately 1 mg/mL.

2. Chromatographic Conditions:

| Parameter | Value | Rationale |

|---|---|---|

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | Proven effectiveness for a wide range of chiral amines. |

| Mobile Phase | n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v) | The non-polar/polar solvent ratio controls retention and resolution. DEA minimizes peak tailing. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Column Temperature | 25 °C | Temperature control ensures reproducible retention times. |

| Detection | UV at 254 nm | The phenyl ring provides strong UV absorbance. |

| Injection Volume | 10 µL | Adjust as needed based on sample concentration and detector response. |

3. System Suitability:

-

Before analyzing samples, inject a racemic mixture of this compound to confirm that the two enantiomer peaks are baseline-resolved.

-

The resolution factor (Rs) between the two peaks should be greater than 1.5.

4. Data Analysis:

-

The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100[10]

-

The undesired enantiomer is treated as an impurity for regulatory purposes.[11]

Workflow for Analytical Verification

The following diagram illustrates the process of verifying the enantiomeric purity of a received batch of this compound.

Caption: A workflow for in-house analytical verification.

Potential Impurities

Impurities can arise from the synthetic route used to produce the chiral amine. These may include:

-

The undesired enantiomer.

-

Starting materials from the synthesis.

-

By-products from side reactions.

-

Residual solvents.

A thorough characterization using techniques like NMR, GC-MS, and LC-MS, in addition to chiral HPLC, is recommended for comprehensive purity assessment.

Part 4: Handling, Storage, and Safety

Handling:

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

The hydrochloride salt form is often more stable and less volatile than the free base.

Safety:

-

The compound is classified as an acute toxicant if swallowed.

-

Consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.

Part 5: Conclusion

Enantiomerically pure this compound is a valuable building block for the synthesis of novel therapeutics. The success of research and development efforts relies heavily on the quality of this starting material. A systematic approach to supplier selection, coupled with rigorous in-house analytical verification, is essential to ensure the procurement of a high-purity, enantiomerically defined compound. By following the guidelines and protocols outlined in this guide, researchers can confidently source and utilize this important chiral amine in their drug discovery programs.

References

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

-

Analytical HPLC separation. Analysis conducted on ChiralPAK-AD column... ResearchGate. [Link]

-

System Suitability And Validation For Chiral Purity Assays Of Drug Substances. IVT Network. [Link]

-

High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. NIH. [Link]

- CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine.

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

-

New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Vapourtec. [Link]

-

ENANTIOMERIC DETERMINATION OF CHIRAL DRUGS IN ENVIRONMENTAL WATERS. Tesis Doctorals en Xarxa. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

- 1. Buy (R)-1-(3,4-Difluorophenyl)ethanamine | 321318-15-4 [smolecule.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. jelsciences.com [jelsciences.com]

- 4. vapourtec.com [vapourtec.com]

- 5. 374898-01-8|(R)-1-(4-Fluorophenyl)ethanamine|BLD Pharm [bldpharm.com]

- 6. (S)-1-(3,5-difluorophenyl)ethanamine hydrochloride 95% | CAS: 1213128-98-3 | AChemBlock [achemblock.com]

- 7. (S)-1-(3,4-DIFLUOROPHENYL)ETHANAMINE-HCl | 1212972-48-9 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(3,4-Difluorophenyl)ethanamine

Introduction

1-(3,4-Difluorophenyl)ethanamine is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural motif is of significant interest to drug development professionals aiming to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. However, realizing its synthetic potential necessitates a comprehensive understanding of its chemical reactivity and, critically, its associated hazards. This guide provides an in-depth analysis of the safety and handling precautions for this compound, grounded in established safety protocols and field-proven insights to ensure the well-being of researchers and the integrity of their work.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the cornerstone of safe laboratory practice. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards.

GHS Classification

This compound and its common salt form, (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride, are classified with several key hazard statements that demand careful consideration.[1][2] The primary hazards are summarized in the table below.

| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | Danger / Warning | |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |

Note: The severity of skin and eye damage (H314 vs. H315/H319) can vary between the free base and its salt forms, or based on the concentration and supplier-specific data. Always refer to the specific Safety Data Sheet (SDS) for the material in use.

The causality behind these classifications is rooted in the amine functional group, which imparts a corrosive and irritant nature, and the overall molecular structure which can interact with biological systems if ingested or inhaled.

The Logic of Risk Assessment

Before any experimental work commences, a systematic risk assessment is mandatory. This process involves identifying the hazards, evaluating the risks of exposure during specific procedures, and implementing appropriate control measures.

Caption: A logical workflow for risk assessment when handling this compound.

Section 2: Engineering and Administrative Controls

The hierarchy of controls prioritizes engineering and administrative measures to minimize reliance on personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[3][4] This is crucial for two main reasons:

-

Containment of Vapors and Aerosols: The compound can have an irritating effect on the respiratory system (H335).[2] A fume hood provides adequate ventilation to prevent the inhalation of any vapors or aerosols that may be generated, especially during weighing, transferring, or heating.[3]

-

Protection from Accidental Releases: In the event of a spill, the fume hood contains the material, preventing widespread contamination of the laboratory.

Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[4][5]

Administrative Controls: Standard Operating Procedures (SOPs)

Well-defined SOPs are critical for ensuring consistent and safe handling. Key administrative controls include:

-

Restricted Access: Designate specific areas within the laboratory for handling this compound.

-

Training: All personnel must be trained on the specific hazards and handling procedures for this compound before commencing work. This training should be documented.

-

Good Housekeeping: Do not allow the material to accumulate on surfaces. Clean work areas thoroughly after each use.[6] Do not eat, drink, or smoke in areas where the chemical is handled.[1][5]

Section 3: Personal Protective Equipment (PPE) - The Final Barrier

While engineering and administrative controls are primary, appropriate PPE is essential for immediate protection.

Recommended PPE

| Body Part | Protection | Rationale and Specifications |

| Eyes/Face | Safety Goggles & Face Shield | Due to the risk of severe eye damage (H314/H319), chemical safety goggles are mandatory.[4][5] A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing. |

| Hands | Chemical-Resistant Gloves | Wear compatible chemical-resistant gloves, such as nitrile or neoprene.[4][5] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[3] |

| Body | Laboratory Coat | A flame-resistant laboratory coat should be worn and kept fully fastened to protect against skin contact from splashes.[6] |

| Respiratory | Respirator (if necessary) | Under normal use in a fume hood, respiratory protection is not typically required.[3] However, if engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge should be used.[5] |

Section 4: Step-by-Step Handling and Storage Protocols

Adherence to meticulous protocols is non-negotiable for the safe handling and storage of this compound.

Experimental Workflow: A Safe Handling Protocol

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. (1R)-1-(3,4-Difluorophenyl)ethan-1-amine | C8H9F2N | CID 7047657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. enamine.enamine.net [enamine.enamine.net]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.co.uk [fishersci.co.uk]

A Comprehensive Technical Guide to 1-(3,4-Difluorophenyl)ethanamine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

1-(3,4-Difluorophenyl)ethanamine is a pivotal chiral building block in modern medicinal chemistry. Its structure, featuring a difluorinated phenyl ring, imparts unique electronic properties, enhanced metabolic stability, and improved lipophilicity to parent molecules, making it a highly sought-after intermediate in drug development.[1] This guide provides an in-depth analysis of the compound's nomenclature, physicochemical properties, and stereochemistry. We will explore a validated synthetic pathway via reductive amination, detail robust analytical methodologies for its characterization, and discuss its critical applications, particularly as a precursor in the synthesis of advanced pharmaceutical agents. This document serves as a technical resource for researchers and professionals engaged in pharmaceutical synthesis and drug design, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Value of Fluorinated Chiral Amines

In the landscape of drug design, the incorporation of fluorine atoms into a new chemical entity (NCE) is a well-established strategy to modulate its pharmacological profile. Fluorine's high electronegativity and small size can alter a compound's pKa, conformational preferences, and binding interactions with biological targets, often leading to increased potency and metabolic stability.[2] When combined with a chiral amine—a ubiquitous functional group in bioactive molecules—the resulting scaffold, such as this compound, becomes a "privileged" structure for building complex and effective therapeutics.[3][4]

The 3,4-difluorophenyl moiety, in particular, is of significant interest. It acts as a bioisostere for other functional groups and can enhance a molecule's ability to cross biological membranes. As a chiral molecule, this compound exists as two distinct enantiomers, (R) and (S), which can exhibit dramatically different pharmacological and toxicological profiles.[1] The ability to selectively synthesize and utilize the desired enantiomer is a cornerstone of modern, rational drug design. This guide will focus on the racemic mixture and its individual stereoisomers, providing the foundational knowledge required for its effective application in research and development.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is critical for regulatory compliance, literature searches, and experimental reproducibility. This compound is known by several names and identifiers, which vary based on its stereochemistry.

| Identifier | Racemic Mixture | (R)-Enantiomer | (S)-Enantiomer | Source |

| IUPAC Name | 1-(3,4-Difluorophenyl)ethan-1-amine | (1R)-1-(3,4-Difluorophenyl)ethan-1-amine | (1S)-1-(3,4-Difluorophenyl)ethan-1-amine | [5][6] |

| CAS Number | 71119-91-8 | 321318-15-4 | 321318-16-5 | [5] |

| Synonyms | 1-(3',4'-difluorophenyl)ethylamine | (R)-1-(3,4-DIFLUOROPHENYL)ETHANAMINE | (S)-1-(3,4-Difluorophenyl)ethylamine | [5][7] |

| Molecular Formula | C₈H₉F₂N | C₈H₉F₂N | C₈H₉F₂N | [5] |

| InChIKey | AESHLRAPTJZOJL-UHFFFAOYSA-N | AESHLRAPTJZOJL-RXMQYKEDSA-N | AESHLRAPTJZOJL-JEDNCBNOSA-N | [5][7] |

Physicochemical and Computed Properties

The physical and chemical properties of this compound are essential for designing synthetic routes, developing analytical methods, and predicting its pharmacokinetic behavior (ADME). The data below, primarily computed from authoritative databases, provides a quantitative profile of the molecule.

| Property | Value | Source |

| Molecular Weight | 157.16 g/mol | [5][7] |

| Exact Mass | 157.07030562 Da | [5] |

| Form | Solid | [7] |

| XLogP3-AA (Lipophilicity) | 1.4 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Topological Polar Surface Area | 26 Ų | [5] |

| Complexity | 129 | [5] |

Synthesis and Manufacturing Insights

The most direct and industrially scalable approach for synthesizing this compound is the reductive amination of 3,4-difluoroacetophenone. This method is favored for its high efficiency and the availability of starting materials. The choice of reducing agent and reaction conditions is critical to prevent side reactions and ensure a high yield of the desired amine.

Workflow: Reductive Amination Pathway